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Hyfl E

Cat. No.: B1576376
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Description

Overview of Cyclotides as a Class of Macrocyclic Peptides

Cyclotides are a family of plant-derived peptides typically comprising around 30 amino acid residues. acs.orgresearchgate.netdiva-portal.org Their defining structural features are a head-to-tail cyclic peptide backbone and a knotted arrangement of three disulfide bonds, forming what is known as the cyclic cystine knot (CCK) motif. acs.orgresearchgate.netdiva-portal.orgfrontiersin.orgrsc.orgoup.comxiahepublishing.comnih.govnih.govacs.orgacs.orgtandfonline.comnih.govnih.govresearchgate.net This unique combination of cyclization and the cystine knot confers exceptional stability, rendering them highly resistant to thermal, chemical, and enzymatic degradation. acs.orgresearchgate.netdiva-portal.orgfrontiersin.orgrsc.orgoup.comxiahepublishing.comnih.govacs.orgnih.gov Cyclotides are considered mini-proteins due to their well-defined secondary and stable three-dimensional structures, bridging the gap between traditional small molecule drugs and larger protein-based biologics. acs.org

Historical Context of Cyclotide Discovery and Initial Characterization

The history of cyclotide discovery traces back to the early 1970s with studies on the African plant Oldenlandia affinis. oup.comnih.govuq.edu.aunih.govchemistryviews.orgwikipedia.org A Norwegian physician, Lorents Gran, observed the traditional use of a tea from this plant to accelerate childbirth. oup.comuq.edu.auchemistryviews.orgwikipedia.org The active compound responsible for this uterotonic activity was isolated and later identified as a peptide named kalata B1. oup.comnih.govuq.edu.auchemistryviews.orgwikipedia.org While initially characterized as a likely cyclic peptide, its full sequence, structure, and cyclic nature could not be completely determined with the techniques available at the time. oup.comuq.edu.auchemistryviews.org The cyclic nature of kalata B1 was revealed with the determination of its three-dimensional structure in 1995, and the CCK motif was formally defined in 1999. uq.edu.auuq.edu.au The discovery of other similar macrocyclic peptides in the 1990s led to the formal definition of the cyclotide family. nih.govuq.edu.auuq.edu.au

Classification and Nomenclature of Cyclotides, with Specific Reference to Hyfl E

Cyclotides are classified into subfamilies based on structural traits, primarily the presence or absence of a cis-Pro residue in loop 5, which causes a conceptual 180° twist in the backbone of one subfamily. acs.orgdiva-portal.orgfrontiersin.orgoup.comnih.gov The main subfamilies are the Möbius and bracelet cyclotides. acs.orgfrontiersin.orgrsc.orgoup.comnih.gov A third subfamily, the trypsin inhibitors, also exists. acs.orgfrontiersin.orgrsc.orgoup.comnih.gov

Nomenclature often relates to the plant source. For instance, this compound is derived from Hybanthus floribundus. cabidigitallibrary.org The name "this compound" specifically indicates its origin from Hybanthus floribundus and its designation as the "E" cyclotide identified from this source. cabidigitallibrary.org this compound is classified as a bracelet cyclotide. uq.edu.au

Here is the sequence of this compound:

Cyclotide NameSequenceSubfamilySource Plant
This compoundGEIPCGESCVYLPCFLPNCYCRNHVCYLNBraceletHybanthus floribundus cabidigitallibrary.orguq.edu.au

This compound contains the characteristic six conserved cysteine residues involved in the disulfide bonds that form the cystine knot. Its sequence between these cysteines defines its specific loops. uq.edu.auntu.edu.sggoogle.com

Significance of this compound and Related Cyclotides in Contemporary Peptide Science

The exceptional stability and unique structure of cyclotides, including this compound, make them significant in contemporary peptide science. acs.orgresearchgate.netxiahepublishing.comnih.govacs.orgacs.orgnih.gov Their resistance to degradation makes them attractive scaffolds for drug design, allowing for the grafting of sequences from other peptides to confer new or enhanced biological activities while maintaining the stable cyclotide framework. acs.orgresearchgate.netrsc.orgxiahepublishing.comnih.govacs.orgacs.orgtandfonline.comnih.gov

Research findings on cyclotides highlight a wide spectrum of biological activities, including insecticidal, antimicrobial, antiviral, cytotoxic, and uterotonic effects. researchgate.netdiva-portal.orgfrontiersin.orgoup.comxiahepublishing.comnih.govtandfonline.comnih.govresearchgate.netuq.edu.auwikipedia.org this compound itself has been noted for potential insecticidal and antimicrobial activities. rsc.org The study of this compound contributes to understanding the structure-activity relationships within the cyclotide family, exploring how variations in sequence and structure relate to specific biological functions. researchgate.netnih.gov The natural function of cyclotides is believed to be in plant defense against pests and pathogens. researchgate.netfrontiersin.orgoup.comnih.govacs.orgresearchgate.netuq.edu.auwikipedia.org

The diversity of cyclotide sequences found in nature, such as those identified in various Hybanthus floribundus subspecies including this compound, F, I, J, K, and L, underscores their potential as a natural combinatorial library for discovering novel bioactive peptides. uq.edu.augoogle.comnih.gov

Properties

bioactivity

Antimicrobial

sequence

GEIPCGESCVYLPCFLPNCYCRNHVCYLN

Origin of Product

United States

Bioprospecting and Phytochemical Investigations of Hyfl E Source Organisms

Botanical Origin and Distribution of Hybanthus floribundus (Source of Hyfl E)

Hybanthus floribundus, commonly known as shrub violet, is a plant species belonging to the Violaceae family. nih.govnih.govnih.gov This family is well-established as a rich source of cyclotides, with these peptides being identified in every Violaceae species screened to date. nih.govbioregistry.io Hybanthus floribundus is native to Australia and is found across various southern regions, including southern Western Australia, southern South Australia, Victoria, and southern New South Wales. nih.govnih.gov The plant is described as a perennial shrub varying in height and is found in diverse landscapes, including coastal areas, plains, and hills, tolerating different soil types and drought conditions. nih.govnih.gov Several subspecies of H. floribundus exist, with some having restricted distributions within Western Australia, while others are more widespread. nih.govresearchgate.net

Methodologies for Plant Material Collection and Extraction for Cyclotide Isolation

The process of isolating cyclotides from Hybanthus floribundus begins with the collection of plant material. Aerial parts of the plant are typically collected from wild populations. nih.gov Following collection, the plant material is prepared for extraction, often involving air-drying and powdering. libretexts.orgnih.gov

Extraction methodologies aim to obtain a peptide-enriched extract from the complex plant matrix. A common approach involves macerating the plant material in aqueous organic solvents, such as aqueous methanol. libretexts.orgnih.gov This process facilitates the dissolution of cyclotides and other soluble compounds from the plant tissue. The resulting mixture is then typically filtered to separate the liquid extract from the solid plant residue. libretexts.orgnih.gov Further steps, such as liquid-liquid extraction with less polar solvents, may be employed to remove hydrophobic constituents and further enrich the extract for peptides. libretexts.orgnih.gov The aqueous fraction, containing the cyclotides, is then concentrated, often through techniques like rotary evaporation, and subsequently freeze-dried to yield a crude extract suitable for further analysis and purification. libretexts.orgnih.gov

Initial Screening and Detection of Cyclotide Content in Plant Extracts

Initial screening of plant extracts is crucial to detect the presence of cyclotides and assess their diversity before undertaking large-scale isolation. This typically involves analytical techniques that can provide information about the mass and characteristics of the peptides present. Liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption ionization-time of flight mass spectrometry (MALDI-TOF MS) are routinely used for this purpose. bioregistry.ionih.govnih.govwikidata.org

Cyclotides possess characteristic features that aid in their detection. They typically fall within a specific molecular weight range, often between 2500 and 3500 Da. nih.gov Furthermore, due to their hydrophobic nature, cyclotides tend to elute late in reversed-phase high-performance liquid chromatography (RP-HPLC) analysis. nih.gov Analyzing LC-MS traces for peaks within the expected mass range and with late retention times provides an initial indication of cyclotide content. bioregistry.ionih.govnih.gov

Confirmation of the presence of cysteine-rich peptides like cyclotides can be achieved through chemical modifications. Cyclotides contain six conserved cysteine residues involved in disulfide bonds that form the cystine knot. Reduction of these disulfide bonds, followed by alkylation of the free thiol groups, results in a predictable mass shift (an increase of 348 Da for six cysteines if carboxyamidomethylated). libretexts.orgnih.govwikidata.org Observing this characteristic mass shift upon reduction and alkylation provides strong evidence for the presence of cyclotides in the extract. libretexts.orgnih.govwikidata.org

Isolation and Purification Strategies for this compound and Analogues

Following initial detection and screening, the isolation and purification of specific cyclotides, such as this compound and its analogues, from the crude plant extract is undertaken. This process often requires multiple chromatographic steps to achieve high purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a key technique widely employed for the separation and purification of cyclotides. libretexts.orgnih.govnih.govwikidata.org

The crude extract is subjected to RP-HPLC, typically using a gradient of organic solvent (such as acetonitrile) in an aqueous buffer (often containing a small percentage of trifluoroacetic acid). libretexts.orgnih.govwikidata.org Cyclotides in the extract are separated based on their hydrophobicity, eluting at different retention times. Fractions corresponding to individual peaks or groups of peaks are collected. libretexts.orgnih.govwikidata.org

To obtain highly pure individual cyclotides, such as this compound, further purification steps may be necessary, often involving repeated runs on preparative or semi-preparative RP-HPLC columns with optimized gradients. libretexts.orgnih.govwikidata.org Purity of the isolated peptides is typically assessed by analytical HPLC with UV absorbance detection at wavelengths like 214 nm. libretexts.orgnih.govwikidata.org

Biosynthesis and Molecular Biology of Hyfl E and Cyclotides

Genetic Encoding and Precursor Protein Architecture

Cyclotides are encoded by genes that give rise to precursor proteins wikipedia.orgdiva-portal.orgfrontiersin.orgnih.govpnas.orgmdpi.compnas.orgdiva-portal.orgfrontiersin.org. The architecture of these precursor proteins is typically modular, consisting of several distinct domains arranged sequentially from the N-terminus to the C-terminus diva-portal.orgfrontiersin.orgnih.govxiahepublishing.com. A common arrangement includes an endoplasmic reticulum (ER) signal sequence, an N-terminal prodomain (NTPP), an N-terminal repeat (NTR), the mature cyclotide domain (CD), and a C-terminal tail or prodomain (CTR/CTPP) diva-portal.orgfrontiersin.orgnih.govpnas.orgdiva-portal.orgxiahepublishing.comacs.org. The ER signal sequence directs the precursor protein into the secretory pathway pnas.orgxiahepublishing.com. The NTR and CTR regions are thought to play roles in the cyclization process xiahepublishing.com.

Some cyclotide genes encode precursor proteins containing multiple copies of the cyclotide domain, which can be either identical or different cyclotide sequences wikipedia.orgpnas.orgdiva-portal.org. For instance, the Oldenlandia affinis gene Oak2 encodes precursor proteins containing sequences corresponding to different cyclotides, such as kalata B3 and B6 wikipedia.org. The precursor architecture can exhibit variations depending on the plant family and the specific cyclotide type diva-portal.orgfrontiersin.orgnih.gov. For example, cyclotide domains in Fabaceae plants can be embedded within albumin precursor proteins, representing an unusual biosynthetic origin compared to cyclotides from Rubiaceae and Violaceae pnas.org.

The gene for the well-studied cyclotide kalata B1 is known as Oak1 wikipedia.orgnih.gov. Expressed sequence tag (EST) analysis in Oldenlandia affinis revealed that cyclotide precursor transcripts, such as those for kalata B1 (Oak1) and kalata B2 (Oak4), are highly abundant, indicating a significant commitment of the plant's transcriptome to cyclotide biosynthesis nih.gov.

A generalized model of cyclotide precursor protein architecture is shown below:

DomainLocationProposed Function
ER Signal SequenceN-terminusDirects protein to the secretory pathway
N-Terminal Propeptide (NTPP)Downstream of ER signalRole in folding or processing (less conserved)
N-Terminal Repeat (NTR)Downstream of NTPPInvolved in cyclization process
Cyclotide Domain (CD)Downstream of NTRContains the mature cyclotide sequence
C-Terminal Tail/Prodomain (CTR/CTPP)C-terminusInvolved in cyclization process and cleavage

Post-Translational Processing Pathways Leading to Cyclization

The maturation of cyclotides from their linear precursor proteins involves a series of post-translational processing events, including enzymatic cleavage and the crucial head-to-tail cyclization reaction frontiersin.orgnih.govnih.govacs.orgnih.govdiva-portal.org. This processing typically occurs within the plant's secretory pathway, likely in the ER where disulfide bond formation takes place, followed by trafficking to the vacuole pnas.orgnih.gov. The final excision and cyclization of the cyclotide domain require at least three enzymatic steps: two proteolytic cleavages at the N- and C-termini of the cyclotide domain and a transpeptidation reaction to form the cyclic peptide bond ntu.edu.sg. While the enzyme(s) responsible for the N-terminal cleavage are not fully identified, a papain-like protease has been suggested mdpi.comnih.gov.

Role of Asparaginyl Endopeptidases (AEPs) in Cyclotide Maturation

Asparaginyl endopeptidases (AEPs), also known as legumains or vacuolar processing enzymes, are cysteine proteases that play a critical role in the C-terminal cleavage and head-to-tail cyclization of cyclotides acs.orgnih.govdiva-portal.orgmdpi.comacs.orgnih.govmdpi.comoup.comportlandpress.comoup.comfrontiersin.orgcardiff.ac.uknih.gov. AEPs are abundant in plants and typically cleave peptide bonds on the C-terminal side of asparagine (Asn) or, less efficiently, aspartate (Asp) residues nih.govportlandpress.comoup.comfrontiersin.org.

While AEPs primarily function as proteases, a subset of these enzymes in cyclotide-producing plants have evolved a significant transpeptidase or ligase activity oup.comportlandpress.comfrontiersin.org. This ligase activity is essential for catalyzing the peptide bond formation that closes the cyclotide backbone nih.govmdpi.comoup.comnih.gov. The cyclization reaction mediated by AEPs occurs concurrently with the cleavage of the C-terminal propeptide from the cyclotide precursor nih.govmdpi.com. Studies have shown that suppressing AEP activity in plants reduces the amount of cyclic cyclotide produced, leading to the accumulation of linear precursor species nih.gov. The presence of a conserved Asn (or occasionally Asp) residue at the C-terminus of the cyclotide domain in the precursor protein is crucial for AEP-mediated cyclization uq.edu.aunih.govnih.gov.

Mechanistic Enzymatic Studies of Peptide Ligation

The enzymatic mechanism by which AEPs catalyze peptide ligation involves a transpeptidation reaction nih.govnih.govmdpi.comportlandpress.comfrontiersin.org. The process is thought to involve an initial cleavage at the Asn (or Asp) residue, forming an acyl-enzyme intermediate nih.govportlandpress.comfrontiersin.org. Subsequently, the free N-terminus of the cyclotide domain acts as a nucleophile, attacking the acyl-enzyme intermediate to form a new peptide bond and release the mature cyclic peptide nih.govnih.govmdpi.comoup.com. This intramolecular transpeptidation effectively ligates the N- and C-termini of the cyclotide domain nih.govmdpi.comoup.comnih.gov.

Research into the enzymatic mechanism of AEPs has identified specific residues within the enzyme's active site, particularly in the S2 and S1' substrate-binding pockets, that are determinants of ligase activity frontiersin.org. Engineering mutations in these sites can significantly enhance the cyclization efficiency of AEPs frontiersin.org. Butelase 1, an AEP isolated from Clitoria ternatea, is a well-characterized example of a highly efficient AEP ligase that catalyzes cyclotide backbone cyclization with remarkable speed wikipedia.orgportlandpress.comuva.nl.

The proposed mechanism of AEP-mediated cyclization can be summarized as follows:

StepDescription
1. Substrate BindingThe AEP recognizes the C-terminal processing site of the linear cyclotide precursor, typically containing Asn.
2. Acyl-Enzyme Intermediate FormationThe AEP cleaves the peptide bond after the Asn residue, forming a covalent acyl-enzyme intermediate.
3. Nucleophilic Attack and LigationThe free N-terminus of the cyclotide domain attacks the acyl-enzyme intermediate.
4. Product Release and Enzyme RegenerationA new peptide bond is formed, releasing the mature cyclic cyclotide and regenerating the active AEP.

Structural Elucidation and Conformational Analysis of Hyfl E and Cyclotides

Primary Sequence Determination of Hyfl E

The primary sequence of a peptide refers to the linear order of its amino acid residues. For cyclotides, determining this sequence is a crucial first step in understanding their structure and function.

De Novo Sequencing Methodologies (e.g., Mass Spectrometry-Mass Spectrometry (MS-MS))

De novo peptide sequencing is a method used to determine the amino acid sequence of a peptide directly from its tandem mass spectrum (MS/MS) without relying on a sequence database wikipedia.orgbioinfor.com. This approach is particularly valuable for identifying novel peptides, such as newly discovered cyclotides, that may not be present in existing databases wikipedia.org.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a gold-standard technique for identifying and characterizing cyclotides by determining their molecular weight and sequence information contractlaboratory.comnih.govnih.gov. In MS/MS, peptides are fragmented, and the resulting fragment ions are detected and measured bioinfor.comresearchgate.net. The mass differences between these fragment ions correspond to the masses of individual amino acid residues, allowing the sequence to be deduced bioinfor.com.

For cyclotides, which have a cyclic backbone and disulfide bonds, sample preparation often involves linearization of the cyclic peptide and reduction of the disulfide bonds before MS/MS analysis ntu.edu.sg. Electrospray ionization (ESI-MS/MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS/MS) are commonly used techniques for cyclotide sequencing contractlaboratory.comntu.edu.sg. Studies on Hyfl A-C, also from Hybanthus floribundus, utilized reduction, digestion, and tandem mass spectrometry (MS-MS) analysis to determine their sequences nih.gov.

Amino Acid Composition Analysis

Amino acid composition analysis provides the total quantity of each amino acid present in a peptide but does not reveal their sequence order nih.gov. This technique can be used to confirm the amino acid content predicted from the gene sequence or determined by de novo sequencing nih.gov. Amino acid analysis typically involves hydrolyzing the peptide into its constituent amino acids, followed by separation and quantification using techniques such as chromatography nih.govhplc.eu. For cyclotides, amino acid composition analysis has been used to confirm the presence and relative abundance of different amino acids, highlighting the high cysteine content characteristic of this family of peptides nih.govuq.edu.au.

This compound has the sequence GEIPCGESCVYLPCFLPNCYCRNHVCYLN ntu.edu.sguq.edu.au.

Three-Dimensional Structure Determination Techniques

Understanding the biological function of cyclotides requires knowledge of their three-dimensional (3D) structure. Several techniques are employed to determine the spatial arrangement of atoms in these peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the 3D structures of proteins and peptides, particularly in solution contractlaboratory.comnih.govxiahepublishing.comnih.gov. NMR provides detailed information about the local environment of individual atoms and the distances between them, which can be used to reconstruct the molecule's 3D structure contractlaboratory.comxiahepublishing.com.

For cyclotides, NMR is an excellent technique due to their highly constrained and stable nature, which allows them to maintain an ordered structure in solution xiahepublishing.com. NMR studies can provide insights into the folding patterns, disulfide bond connectivity, and conformational dynamics of cyclotides contractlaboratory.com. The 3D structure of the prototypic cyclotide kalata B1, for instance, was determined using NMR spectroscopy, revealing its compact structure with the cystine knot at the core uq.edu.au. NMR can also be used to assess the structural integrity of synthetic cyclotides frontiersin.org.

X-ray Crystallography

X-ray crystallography is another primary technique for determining the 3D structure of molecules at atomic resolution nih.gov. This method requires the molecule to be crystallized, and the crystal is then exposed to X-rays. The diffraction pattern produced by the X-rays is analyzed to determine the electron density map, from which the positions of the atoms and thus the 3D structure can be built derpharmachemica.com.

While NMR is often used for cyclotides in solution, X-ray crystallography can provide high-resolution structural details when suitable crystals can be obtained nih.gov. Both techniques are complementary and can provide valuable information about the conformational analysis of cyclotides.

Here is a data table summarizing key structural features of this compound and related concepts:

FeatureDescriptionRelevance to this compound / Cyclotides
Primary SequenceLinear order of amino acid residues.Determined using techniques like MS-MS. This compound sequence is known.
Disulfide BondsCovalent bonds between cysteine residues. Cyclotides have three.Crucial for forming the cyclic cystine knot.
Cyclic Cystine Knot (CCK)A structural motif with three interlocked disulfide bonds in a cyclic peptide.Defines the cyclotide family and provides exceptional stability.
Head-to-tail cyclizationThe peptide backbone is closed by a peptide bond between the termini.Contributes to the stability and unique properties of cyclotides.
Loops 1-6Backbone segments between conserved cysteine residues.Sites of sequence variation in cyclotides.

Here is a data table on methods used for structural analysis:

MethodApplicationOutput
Mass Spectrometry (MS-MS)Primary sequence determination (De novo sequencing), molecular weight.Amino acid sequence, mass-to-charge ratio of peptide and fragments.
Amino Acid Composition AnalysisDetermine the total amount of each amino acid.Quantitative breakdown of amino acid content.
NMR Spectroscopy3D structure in solution, dynamics, disulfide connectivity (indirectly).Atomic coordinates, conformational information, connectivity data.
X-ray CrystallographyHigh-resolution 3D structure in crystal form.Atomic coordinates, precise bond lengths and angles.
Reduction and Alkylation (Sample Prep)Breaks disulfide bonds to linearize peptide for sequencing.Linearized peptide with modified cysteine residues.

Comparative Structural Analysis with Other Cyclotides

This compound belongs to the bracelet subfamily of cyclotides uq.edu.au. Cyclotides are classified into three main subfamilies: bracelet, Möbius, and trypsin inhibitor, based on structural and sequence variations despite sharing the same cysteine connectivity oup.com. The bracelet and Möbius subfamilies have similar folds, with a key difference in loop 5, where a cis tryptophan-proline bond in Möbius cyclotides results in a 180° twist of the peptide backbone's Ω-angle oup.com.

While typical bracelet cyclotides have six to seven residues in loop 3, often featuring a short helical segment, this compound, along with other Hybanthus cyclotides like Hyen B, Hyep A, Hyfl F, J, G, and M, exhibits a shorter loop 3 comprising only four residues nih.gov. This suggests that the loop 3 in these cyclotides forms a turn, similar to what is observed in Möbius cyclotides, rather than a helix nih.gov. Furthermore, in this compound and some other Hybanthus cyclotides, the conserved Pro preceding Cys III typically found in bracelets is substituted with other residues nih.gov. Interestingly, most of these bracelet cyclotides with a shortened loop 3 possess a Pro residue at position 3 of this loop, a characteristic also seen in most Möbius cyclotides nih.gov. These observations indicate that the cyclotide framework can accommodate variations in loop length and amino acid content, particularly in loops 3 and 5 nih.gov.

Another notable feature in this compound is the composition of loop 4. In most other known cyclotides, the one-residue loop 4 consists of a Ser, Lys, or Thr, but in this compound, this position is occupied by a Tyrosine residue nih.gov.

The sequence of this compound is GEIPCGESCVYLPCFLPNCYCRNHVCYLN ntu.edu.sguq.edu.auntu.edu.sggoogle.com. A comparison of its sequence with other cyclotides reveals both conserved and variable regions. The six cysteine residues involved in disulfide bonds are highly conserved across the cyclotide family uq.edu.au. The loops connecting these cysteines, however, exhibit significant sequence diversity, contributing to the functional variability of cyclotides uq.edu.auuq.edu.au. Loop 6, for instance, is noted as being particularly diverse in terms of both size and amino acid content across cyclotides uq.edu.au.

Here is a comparison of the sequence of this compound with a prototypical cyclotide, kalata B1, and another cyclotide, mram 3:

CyclotideSubfamilySequenceLoop 3 LengthLoop 4 Residue
This compoundBraceletGEIP--CGESCVYLPC--FLPNCYC--RNHVCYLN4Tyr
kalata B1MöbiusGVGETCVGNSCPG-------IFCGATGTCNPVPGCSANPVCH4Gly
mram 3BraceletGI-P--CGESCVYLPCFTTIIGCKC--QGKVCYH7Thr

Note: Gaps (-) are introduced for alignment purposes based on conserved cysteine residues.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a valuable tool for exploring the conformational landscape and dynamics of peptides, including cyclotides chemrxiv.orgnih.govresearchgate.netacs.org. Due to their cyclic structure and disulfide bonds, cyclotides have a rugged conformational free energy landscape, making a complete exploration challenging and often requiring long simulation times or advanced sampling techniques researchgate.netacs.org.

Studies using MD simulations on cyclotides have provided insights into their interactions and conformational changes. For example, MD simulations have been used to evaluate the binding of cyclotides to amyloid-beta molecules and their potential to destabilize amyloid fibrils by preventing conformational changes from α-helical to β-sheet structures nih.gov. These simulations demonstrated that cyclotides can bind stably to amyloid structures through hydrogen bonding and hydrophobic interactions nih.gov. Analysis of secondary structural variations during MD simulations indicated that while extended β-sheet conformations were stable in unbound amyloid fibrils, the binding pocket of amyloid fibrils underwent significant structural changes in the presence of cyclotides, leading to the loss of the extended parallel β-sheet conformation nih.gov.

While specific MD simulation studies focused solely on this compound were not extensively detailed in the search results, general principles from cyclotide MD studies can be applied. The cyclic backbone and cystine knot in cyclotides impose significant conformational constraints, leading to high energy barriers between different meta-stable conformations researchgate.net. Techniques such as Replica Exchange Molecular Dynamics (REMD) and metadynamics have been applied to cyclic peptides to enhance conformational sampling researchgate.net. Accelerated molecular dynamics has also been successfully used for cyclic peptides researchgate.net. These computational approaches are crucial for understanding the dynamic behavior and accessible conformations of cyclotides like this compound.

Factors Influencing Cyclotide Structural Rigidity and Stability

The exceptional structural rigidity and stability of cyclotides are primarily attributed to their unique structural features: the head-to-tail cyclic peptide backbone and the cyclic cystine knot (CCK) motif mdpi.comtandfonline.comoup.comchemrxiv.org. The CCK, formed by three disulfide bonds (CysI-CysIV, CysII-CysV, and CysIII-CysVI) where one disulfide bond threads through the ring formed by the other two and connecting backbone segments, creates a highly constrained and stable three-dimensional fold oup.comuq.edu.au.

Beyond the conserved cysteine residues, other residues within the cyclotide sequence contribute to structural rigidity nih.gov. Highly conserved residues, such as a glutamic acid in loop 1, can stabilize the structure through hydrogen bonds with residues in other loops nih.gov. Similarly, a conserved hydroxyl-bearing amino acid in loop 4 can form stabilizing side chain-side chain hydrogen bonds nih.gov. Other residues involved in stability include a hydroxyl-containing residue and a glycine (B1666218) residue in loop 3, a basic residue in loop 5 of bracelet cyclotides, and a proline residue in loop 5 of Möbius cyclotides nih.gov. The conserved Asn or Asp residue in loop 6 is also vital, particularly for the biosynthetic processing of cyclotides uq.edu.aunih.gov.

The compact three-dimensional shape and the elaborate cross-bracing by disulfide bonds make cyclotides highly resistant to thermal, chemical, and enzymatic degradation that would typically affect conventional linear peptides mdpi.comtandfonline.comoup.comchemrxiv.org. This inherent stability is a key factor in their natural function in plant defense and their potential applications as stable scaffolds in drug design mdpi.comtandfonline.comoup.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot available in search results
kalata B16917733 cpu-bioinfor.org
circulin (B12663914) ANot available in search results
cycloviolacin O1Not available in search results
MCoTI-II16219301 cpu-bioinfor.org
mram 3Not available in search results

Interactive Data Tables:

Here are the interactive data tables based on the information presented:

Table 1: Comparative Cyclotide Structural Features

CyclotideSubfamilyLoop 3 LengthLoop 4 Residue
This compoundBracelet4Tyr
kalata B1Möbius4Gly
mram 3Bracelet7Thr

Table 2: Factors Influencing Cyclotide Stability

Structural FeatureContribution to Stability/Rigidity
Head-to-tail cyclic backboneProvides structural constraint
Cyclic Cystine Knot (CCK)Forms a stable, knotted core; crucial for folding and stability
Disulfide bonds (3)Cross-brace the structure, increasing rigidity and resistance to degradation
Conserved residues (e.g., Glu in loop 1, hydroxyl-bearing in loop 4)Form stabilizing hydrogen bonds and other interactions

Please note that PubChem CIDs for this compound, circulin A, cycloviolacin O1, and mram 3 were not found in the provided search results.

Chemical Synthesis and Peptide Engineering of Cyclotides

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Cyclotides

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for the chemical synthesis of peptides, including cyclotides. The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. While standard Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry can be employed, the synthesis of cyclotides presents specific challenges due to their length (typically 28-37 amino acids) and the presence of multiple cysteine residues that will form disulfide bonds. nih.gov

SPPS allows for the controlled assembly of the linear precursor peptide with appropriately protected cysteine residues. The choice of protecting groups for the cysteine thiols is crucial to ensure that disulfide bond formation occurs correctly during the subsequent oxidative folding step. Common orthogonal protecting groups are used to allow for selective deprotection.

Challenges in cyclotide SPPS can include achieving high coupling efficiency for each amino acid addition, minimizing side reactions, and handling the increasing hydrophobicity of the peptide chain as it grows. nih.gov Specialized resins and coupling reagents are often employed to optimize synthesis yields and purity. nih.gov Following the completion of the linear sequence assembly on the resin, the peptide is typically cleaved from the solid support using a cleavage cocktail, which also removes acid-labile protecting groups.

In Vitro Refolding and Oxidative Folding Protocols

A defining feature of cyclotides is their intricate network of three disulfide bonds that form the cyclic cystine knot. nih.gov Following backbone cyclization, the linear peptide precursor with free cysteine thiols must undergo oxidative folding to form the correct disulfide linkages. This process is critical for the peptide to attain its native three-dimensional structure and biological activity.

In vitro oxidative folding is typically performed in a controlled environment to promote the formation of the correct disulfide bonds and minimize misfolding or aggregation. Common protocols involve incubating the reduced, cyclic peptide in a buffer system that facilitates disulfide exchange. Parameters such as pH, temperature, peptide concentration, and the presence of oxidizing agents (e.g., oxidized and reduced glutathione) or catalysts (e.g., protein disulfide isomerase) are carefully controlled to guide the folding process towards the native conformation. nih.gov

Monitoring the folding process is essential, often employing techniques like reversed-phase HPLC and mass spectrometry to track the formation of disulfide-bonded intermediates and the final correctly folded product. Achieving high yields of correctly folded cyclotide can be challenging and often requires empirical optimization for each specific cyclotide sequence.

Rational Design and Mutagenesis for Structure-Activity Relationship (SAR) Studies

The ability to chemically synthesize cyclotides has been instrumental in conducting Structure-Activity Relationship (SAR) studies. Rational design and mutagenesis involve making specific modifications to the amino acid sequence of a cyclotide and then evaluating the impact of these changes on its structure, stability, and biological activity. nih.gov

By systematically altering individual amino acids or stretches of residues within the cyclotide sequence, researchers can identify residues or regions critical for specific functions, target interactions, or structural integrity. nih.gov The robust CCK scaffold provides a stable framework that can tolerate a significant degree of sequence variation, particularly within the loops connecting the conserved cysteine residues. citeab.comnih.gov This tolerance makes cyclotides excellent templates for grafting foreign peptide sequences to impart new or enhanced functionalities. nih.govciteab.comnih.gov

SAR studies often involve the synthesis of a series of cyclotide analogues with targeted mutations. The synthesized peptides are then subjected to structural characterization (e.g., NMR spectroscopy or X-ray crystallography), stability assays, and biological activity testing to correlate structural features with observed effects. nih.gov

Development of Cyclotide Scaffolds for Peptide Engineering

The inherent stability and unique structural features of cyclotides have led to their development as versatile scaffolds for peptide engineering. nih.govciteab.com The cyclotide framework can be used to constrain and stabilize grafted peptide sequences that, in isolation, might be flexible and prone to degradation. nih.govciteab.comnih.gov

Peptide engineering using cyclotide scaffolds involves inserting or replacing amino acid sequences within the loops of the cyclotide backbone with peptides of interest. citeab.comnih.gov This "grafting" approach aims to present the grafted sequence in a stable and well-defined conformation, potentially enhancing its activity, specificity, and pharmacokinetic properties. citeab.comnih.gov

No Information Available for the Chemical Compound “Hyfl E”

Following a comprehensive search for the chemical compound designated as “this compound,” it has been determined that there is no scientific literature or data available corresponding to a molecule with this name. Extensive database searches and queries for "this compound" and related terms did not yield any relevant results for a chemical compound, structure, or origin.

The search results were primarily associated with unrelated subjects, including the Harrow Youth Football League (HYFL) and the well-characterized antioxidant, Vitamin E (tocopherol). No discernible connection between these subjects and a potential chemical compound named "this compound" could be established.

Consequently, it is not possible to provide an article on the "Mechanistic Studies of Cyclotide Biological Activities" for a compound that does not appear to be documented in the scientific domain. The requested detailed analysis of its interactions with biological membranes, lipid bilayers, and its enzyme inhibition activities cannot be fulfilled due to the absence of any foundational information on "this compound."

Mechanistic Studies of Cyclotide Biological Activities Non Human/non Clinical Focus

Other Molecular Targets and Pathway Perturbations (excluding clinical relevance)

The primary molecular target of Kalata B1, independent of specific protein receptors, is the cell membrane itself. Its mechanism of action is largely defined by its ability to bind to and disrupt lipid bilayers, leading to a cascade of downstream cellular effects.

The composition of the cell membrane is a crucial determinant of Kalata B1's activity. The cyclotide exhibits a preferential interaction with membranes enriched in phosphatidylethanolamine (B1630911) (PE) phospholipids. nih.govresearchgate.netresearchgate.net This interaction is driven by the amphipathic nature of the cyclotide, which possesses both hydrophobic and hydrophilic patches on its surface. The bioactive face of Kalata B1 is thought to target the PE headgroups, while its hydrophobic patch interacts with the lipid acyl chains within the membrane. researchgate.net This initial binding is a critical step that precedes membrane disruption.

Following membrane binding, Kalata B1 molecules are proposed to self-associate or oligomerize on the membrane surface. nih.govnih.govnih.gov This process is concentration-dependent and is believed to be a key step in the formation of pores or other membrane-destabilizing structures. nih.govnih.gov Coarse-grained molecular dynamics simulations have provided further insight into this process, suggesting the formation of "tower-like" and "wall-like" clusters of Kalata B1 on the membrane. The conjugation of these clusters can lead to the formation of a ring-like hollow, which facilitates the extraction of lipids from the membrane. nih.gov This lipid extraction and disruption of the bilayer integrity represent a significant perturbation of the cell's primary barrier, leading to loss of cellular homeostasis.

In Vitro Cytotoxicity Mechanisms on Cell Lines (excluding therapeutic claims)

The membrane-disrupting properties of Kalata B1 are the primary drivers of its cytotoxic effects observed in various non-human cell lines. The mechanism of cytotoxicity is generally considered to be receptor-independent and is a direct consequence of the physical damage inflicted upon the cell membrane. nih.gov

The process of cytotoxicity begins with the binding of Kalata B1 to the cell membrane, with a preference for PE-rich domains. researchgate.netresearchgate.net This is followed by the oligomerization of the cyclotide molecules on the membrane surface, leading to the formation of pores or channels. nih.govnih.gov Electrophysiological experiments have demonstrated that Kalata B1 can induce the formation of conductive pores in lipid bilayers, with an estimated diameter of 41–47 Å. nih.gov The formation of these pores disrupts the selective permeability of the cell membrane, leading to the leakage of cellular contents and an influx of extracellular ions, ultimately resulting in cell death.

The cytotoxicity of Kalata B1 has been demonstrated in a dose-dependent manner across various cell lines. For instance, in studies on human glioblastoma cell lines (U-87 MG and T-98G) and a neuroblastoma cell line (SH-SY5Y), Kalata B1 exhibited IC50 values in the low micromolar range. nih.govacs.org The potency of its cytotoxic activity can vary between different cell lines, which may be related to differences in their membrane lipid composition. researchgate.net

It has also been observed that Kalata B1 can enter cells through both direct membrane translocation and endocytosis, both of which are initiated by its interaction with PE phospholipids. researchgate.netsci-hub.se This internalization provides a potential mechanism for interacting with intracellular components, although the primary cytotoxic mechanism is widely attributed to membrane disruption. The ability to chemosensitize cancer cells to other drugs has also been noted, where co-exposure to Kalata B1 can significantly lower the required concentration of a chemotherapeutic agent for cytotoxic effects. nih.gov

Cytotoxicity of Kalata B1 on Various Cell Lines

Cell LineCell TypeIC50 (µM)Reference
U-87 MGHuman Glioblastoma2.4 - 21.1 nih.gov
T-98GHuman Glioblastoma<22 nih.gov
SH-SY5YHuman Neuroblastoma<22 nih.gov
U-87Human Brain Astrocytoma Glioblastoma3.21 acs.org
U-251Human Brain Astrocytoma Glioblastoma10.88 acs.org

Advanced Analytical Methodologies in Cyclotide Research

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Profiling and Quantification

High-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in cyclotide research, widely employed for identifying, characterizing, profiling, and quantifying these complex peptides contractlaboratory.com. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is routinely coupled with MS to separate cyclotides from intricate plant extracts or synthetic mixtures based on their physicochemical properties contractlaboratory.com. This separation step is crucial for reducing sample complexity before MS analysis.

Mass spectrometry serves as a gold-standard technique for determining the molecular weight and obtaining sequence information of cyclotides contractlaboratory.com. High-resolution MS instruments are capable of resolving peptide signals and accurately evaluating putative cyclotide masses acs.org. LC-MS-based strategies have been developed for the comprehensive mapping and identification of cyclotides, leading to improved sensitivity, accuracy, and reliability in their detection mdpi.com. For instance, a strategy utilizing strong cation exchange chromatography coupled with Orbitrap Exploris 480 MS and database searching enabled the identification of a large dataset of cyclotides from Viola philippica, including both known and potentially novel peptides mdpi.com.

Tandem mass spectrometry (MS/MS) is essential for sequencing cyclotides. Due to their cyclic nature and disulfide bonds, cyclotides typically require reduction and alkylation of their disulfide bonds prior to MS/MS sequencing diva-portal.org. A rapid method combining partial acid hydrolysis, LC-MS/MS, and computational tools has also been developed to determine the cyclic structure and disulfide linkages, offering a potential high-throughput approach for analyzing relatively low-abundance cyclotides acs.org. LC-MS profiles can visually represent the number and relative abundance of unique cyclotides present in plant extracts researchgate.net. High-resolution LC-MS data is also utilized in proteome analysis for profiling, feature extraction, quantification, and alignment of datasets from different samples nih.gov.

Spectroscopy Techniques (e.g., Fluorescence Spectroscopy) for Interaction Studies

Various spectroscopic techniques are indispensable for investigating the interactions of cyclotides with biological targets, particularly membranes. Fluorescence spectroscopy is frequently employed to evaluate the membrane binding and permeabilization properties of cyclotides using model membranes uq.edu.au. Studies utilizing fluorescence spectroscopy have provided evidence supporting membrane disruption induced by cyclotides uq.edu.au. This technique can also be used to monitor cyclotide-protein interactions, such as the binding of fluorescently-labeled cyclotides to target proteins like trypsin nih.gov. The introduction of fluorescent amino acids or probes allows for the in-cell production of fluorescently-labeled cyclotides, facilitating the study of molecular interactions using optical methods nih.gov.

Beyond fluorescence, other spectroscopic methods contribute to cyclotide characterization. Circular Dichroism (CD) spectroscopy is used to monitor the secondary structure and folding of cyclotides, providing insights into their structural integrity and thermal stability contractlaboratory.com. Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed three-dimensional structural information, including folding patterns and the crucial disulfide bond connectivity contractlaboratory.com. High-resolution NMR is necessary to resolve the precise location of disulfide bonds in cyclotides like kalata B1 contractlaboratory.com. NMR can also be used as a non-invasive technique to evaluate the position of cysteine residues involved in the disulfide knot xiahepublishing.com.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a powerful label-free biophysical technique widely used to assess the affinity, kinetics, and thermodynamics of cyclotide interactions with various targets, notably biological membranes uq.edu.ausygnaturediscovery.combio-rad.com. SPR biosensors, such as those utilizing L1 sensor chips coated with lipid bilayers, are commonly used for studying cyclotide-membrane interactions uq.edu.aunih.gov.

SPR experiments allow for the determination of the binding affinity of cyclotides to lipid bilayers nih.gov. The real-time data generated by SPR systems tracks the change in signal upon binding, enabling the calculation of association (k_on) and dissociation (k_off) rate constants by fitting the data to appropriate binding models bio-rad.commdpi.com. These kinetic parameters, in turn, allow for the determination of the equilibrium dissociation constant (K_D), which represents the binding affinity bio-rad.commdpi.com. SPR can also be used to investigate the thermodynamic aspects of binding interactions bio-rad.commdpi.comnih.gov.

Research utilizing SPR has demonstrated that cyclotide-membrane interactions can correlate with observed biological activities, such as cytotoxicity, suggesting that membrane binding is a key factor in their mode of action proteomexchange.orguq.edu.au. For example, studies have shown that cyclotides like hyen D, E, L, M, and cycloviolacin O2 preferentially interact with model lipid membranes containing phosphatidylethanolamine (B1630911) (PE) headgroups, as measured by SPR proteomexchange.org.

Bioassay Development for Functional Characterization (specifying in vitro or non-human in vivo models)

Bioassays are critical for functionally characterizing cyclotides and evaluating their diverse biological activities. These assays range from in vitro studies examining enzyme inhibition, cell penetration, and cytotoxicity to in vivo assessments in non-human models acs.orgcontractlaboratory.com.

In pharmaceutical research, in vitro cell-based cytotoxicity assays are routinely used to test the activity of cyclotides, such as cycloviolacin O2, against various cancer cell lines contractlaboratory.com. For agricultural applications, the insecticidal activity of cyclotides like kalata B1 is evaluated using in vivo feeding trials on pest larvae, such as Helicoverpa armigera contractlaboratory.com. Bioassays are also developed to assess the membrane-binding interactions of cyclotides nih.govresearchgate.net.

Functional assays must be carefully tailored to the specific biological mechanism and target organism being investigated contractlaboratory.com. In vitro antibacterial testing, for instance, has revealed that the antimicrobial activity of some cyclotides can be affected by high salt concentrations in the growth media xiahepublishing.com. In vitro assays for kalata B1 include testing for nematocidal activity, haemolysis, insecticidal effects, and membrane binding diva-portal.org. Non-human in vivo models, such as sexually naive male rats, have been used to evaluate the aphrodisiac activity of plant extracts containing cyclotides uq.edu.au. Furthermore, in vitro cell-based screening platforms enable the analysis of large libraries of genetically encoded cyclotides to identify sequences that bind to specific biomolecular targets nih.gov. Flow cytometry analysis, often used with fluorescently-labeled cyclotides, provides quantitative data on peptide internalization into cells, including the required concentrations and incubation times uq.edu.au. Confocal microscopy allows for the visualization of the intracellular location of cyclotides in both live and fixed cells in vitro uq.edu.au. In vitro studies have also investigated the inhibition of viruses, such as HIV-1, by cyclotide-enriched extracts frontiersin.org.

High-Throughput Screening Platforms for Cyclotide Discovery and Characterization

High-Throughput Screening (HTS) platforms play a significant role in accelerating the discovery and characterization of novel cyclotides acs.org. HTS allows for the rapid screening of large numbers of plant extracts or synthesized peptide libraries to identify potential cyclotide candidates uq.edu.ausyngeneintl.com.

Initial HTS efforts often involve screening plant species for the presence of cyclotides, typically followed by analytical techniques like LC-MS or MALDI-TOF for identification uq.edu.au. High-throughput cell-based screening is employed to analyze extensive libraries of genetically encoded cyclotides, facilitating the selection of sequences with desired target binding properties nih.gov.

Advancements in technology, including high-throughput mass spectrometry and microfluidics, are further enhancing HTS capabilities in cyclotide research contractlaboratory.comsyngeneintl.com. Microfluidic and Lab-on-a-Chip platforms are being developed for real-time bioactivity screening in a high-throughput format, reducing sample consumption and analysis time contractlaboratory.com. Affinity selection-based technologies, combined with advanced MS techniques, enable the rapid screening of vast chemical libraries, contributing to the discovery of new ligands for drug targets acs.org. Furthermore, high-throughput transcriptomics techniques are utilized for transcriptome sequencing and analysis, aiding in the discovery of novel cyclotides at the genetic level researchgate.netdiva-portal.org. While not strictly HTS, a rapid method combining partial acid hydrolysis and LC-MS/MS for determining disulfide bonds also offers potential for higher throughput analysis acs.org.

Computational and Theoretical Investigations of Cyclotides

De Novo Peptide Design Algorithms Informed by Cyclotide Structures

De novo peptide design aims to create novel peptides with desired properties. For cyclotides, algorithms are being developed to leverage their stable scaffold for designing peptides with enhanced or new functions plos.org. The unique cyclic structure and the cyclic cystine knot motif of cyclotides serve as robust frameworks for grafting or designing active sequences plos.orgrsc.orguq.edu.au.

Computational protocols combining molecular modeling techniques with algorithms like genetic algorithms (GA) have been used to automate the design of new cyclotides or cyclotide-based peptides with improved binding affinities to specific targets plos.org. For example, a computational protocol using GA and molecular modeling was developed to design modified cyclotides with improved binding to HIV gp120, a viral envelope glycoprotein (B1211001) plos.org. This approach involved identifying hotspot residues on the target protein and grafting anti-HIV epitopes onto a cyclotide scaffold, such as kalata B1 (KB1) plos.org. The designed cyclotides showed better binding scores and interaction energies compared to the native KB1 plos.org.

Another approach involves fragment-based methods and reinforcement learning to design cyclic peptide binders for target proteins biorxiv.org. Tools like CYC_BUILDER use a Monte Carlo Tree Search framework to assemble peptide fragments and perform cyclization, supporting both head-to-tail and disulfide bond formation biorxiv.org. This allows for the generation of diverse cyclic peptide sequences and structures biorxiv.org.

Deep learning-based methods are also emerging for the de novo design of cyclic peptides, sampling both sequence and structure simultaneously to generate sequences predicted to fold into structured cyclic peptides with high confidence oup.combiorxiv.org. These methods aim to overcome limitations in traditional computational approaches and experimental data availability for cyclic peptide design oup.combiorxiv.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is used to establish mathematical relationships between the chemical structure of compounds and their biological activity nih.govijpras.com. In the context of cyclotides, QSAR models help link physicochemical properties to observed bioactivities, such as cytotoxic or anthelmintic activity nih.govdiva-portal.orgdiva-portal.org.

QSAR models for cyclotides often incorporate molecular descriptors that represent lipophilic and electrostatic properties, considering both the total surface area with a given property and its distribution or orientation on the molecular surface nih.govresearchgate.net. These models can describe the potency of cyclotides based on factors relevant to their interaction with membranes, such as lipophilic and positively charged surface areas and their asymmetric distribution nih.gov.

Studies have shown that QSAR models can be developed using predicted cyclotide structures obtained through homology modeling researchgate.netplos.org. Molecular descriptors calculated from these structures, along with experimental activity data, are used as variables in the QSAR analysis researchgate.netplos.org. This approach helps in characterizing and classifying cyclotides and understanding the relationship between their structure and activity nih.gov.

Molecular Docking and Ligand-Target Interaction Prediction (non-human focus)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a receptor igem.org. For cyclotides, molecular docking is employed to study their interactions with various non-human biological targets, such as bacterial proteins or plant defense-related molecules biorxiv.orgfrontiersin.orgbiorxiv.org.

Studies have utilized molecular docking to investigate cyclotides as potential antimicrobial agents by targeting bacterial proteins. For instance, computational modeling, including docking and molecular dynamics simulations, has been used to study the interaction of cyclotides with the Neisseria gonorrhoeae PorB porin protein frontiersin.org. Docking analysis predicts the binding pose and estimates the binding affinity between the cyclotide and the target protein igem.orgfrontiersin.org. Cyclotides like Globa D have shown high docking scores and favorable interactions with bacterial proteins frontiersin.org.

Molecular docking is also applied in virtual screening efforts to identify potential cyclotide inhibitors against specific non-human targets. A study used virtual screening and molecular docking to identify cyclotides from Viola odorata as potential inhibitors against the neuraminidase protein of Streptococcus pneumoniae biorxiv.orgresearchgate.netbiorxiv.org. This involved docking a library of cyclotides against the target protein and analyzing interacting residues and binding energies to identify promising candidates biorxiv.orgresearchgate.netbiorxiv.org.

Molecular dynamics (MD) simulations are often used in conjunction with docking to further assess the stability of the predicted protein-ligand complexes and analyze the dynamics of the interaction over time researchgate.netfrontiersin.orgbiorxiv.orgnih.gov. These simulations can provide insights into the stability of cyclotides within the complex and the nature of the interactions, such as hydrogen bonds and hydrophobic contacts frontiersin.orgbiorxiv.orgnih.gov.

Machine Learning and Deep Learning Applications in Cyclotide Research

Machine learning (ML) and deep learning (DL) techniques are increasingly applied in cyclotide research for various purposes, including structural topology prediction and activity prediction rsc.orgoup.comresearchgate.netnih.gov. These methods can analyze complex biological data and identify patterns that may not be apparent through traditional methods.

ML and DL models can be trained to predict the structural topology of cyclic peptides, including the arrangement of disulfide bonds, which is crucial for the stability and function of cyclotides nih.gov. Deep learning protein representations, such as those generated by AlphaFold2, have been shown to be useful in predicting the expressibility of cysteine-dense peptides, a class that includes cyclotides nih.gov.

These computational approaches are also being developed to predict the biological activities of cyclotides, such as toxicity or antimicrobial efficacy researchgate.net. Alignment-free methods using ML and DL techniques have been explored to overcome limitations of sequence-based methods in predicting peptide properties researchgate.net. Hybrid or ensemble methods combining different computational approaches can further enhance the performance of activity prediction models researchgate.net.

Furthermore, machine learning can be integrated into de novo peptide design workflows to enable rapid in silico screening and development of cyclic peptides with desired properties rsc.org. While the application of ML specifically for cyclic peptide design is still in its early stages, it holds significant potential rsc.org.

Computational Chemistry Approaches for Understanding Cyclotide Stability

Computational chemistry methods, particularly molecular dynamics (MD) simulations, are essential tools for investigating the remarkable stability of cyclotides plos.orgfrontiersin.orgbiorxiv.orgnih.gov. The cyclic backbone and the cyclic cystine knot motif contribute significantly to their resistance against thermal, chemical, and enzymatic degradation biorxiv.orguq.edu.auplos.orgnih.gov.

MD simulations allow researchers to observe the dynamic behavior of cyclotides and their interactions with the surrounding environment, such as water or lipid membranes, over time frontiersin.orgnih.gov. These simulations can provide data on structural stability, conformational changes, and the integrity of disulfide bonds under various conditions plos.orgfrontiersin.org.

For example, MD simulations have been used to assess the stability of cyclotides designed computationally plos.org. They are also employed to study the interaction of cyclotides with biological membranes, which is often linked to their bioactivity frontiersin.orgnih.govnih.gov. Simulations can reveal how cyclotides interact with membrane lipids, potentially leading to membrane disruption or pore formation frontiersin.orgnih.gov.

Analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from MD simulations helps in evaluating the structural stability and flexibility of cyclotides and their complexes frontiersin.org. Energy calculations, such as binding free energy analysis using methods like MMGBSA, provide quantitative insights into the strength and nature of interactions between cyclotides and their targets frontiersin.orgbiorxiv.org.

Emerging Research Avenues and Non Therapeutic Applications of Cyclotides

Applications in Agriculture and Crop Protection

The inherent biological activities of cyclotides, particularly their potent insecticidal and nematocidal properties, position them as promising candidates for sustainable agriculture and crop protection strategies. uq.edu.aunih.govcontractlaboratory.comresearchgate.netacs.orginnovate-ag.com.ausebiology.orgnih.gov Their role as plant defense agents suggests their potential as eco-friendly alternatives to conventional pesticides, which often face issues of environmental toxicity and pest resistance. uq.edu.auresearchgate.netacs.orgnih.gov

One significant avenue is the development of transgenic plants expressing cyclotide genes. nih.govacs.orgsebiology.org By incorporating these genes, crops can potentially develop enhanced self-defense mechanisms against insect pests, thereby reducing the reliance on chemical interventions. acs.orgnih.gov Studies have explored the molecular features crucial for cyclotides' insecticidal activity and the breakthroughs in transgenic strategies for their expression in various crops, including Arabidopsis, tobacco, bush bean, lettuce, and canola. nih.govacs.orgsebiology.org While initial efforts faced challenges such as low yields and the production of misprocessed linear derivatives, co-expression with auxiliary proteins like protein disulfide isomerase (PDI) and asparaginyl endopeptidase (AEP) from cyclotide-bearing plants shows potential for increasing yields. nih.gov

Beyond insecticidal activity, cyclotides have also demonstrated antimicrobial properties against a range of bacteria and fungi. nih.govnih.govdiva-portal.org For instance, cycloviolacin O2 has shown potent activity against Staphylococcus aureus. xiahepublishing.com This broad spectrum of activity further enhances their potential for protecting crops against various pathogens. The stability of cyclotides means they can retain their function even after extraction or manipulation, making them valuable as defensive peptides. innovate-ag.com.au

The potential for cyclotides to target multiple pests and pathogens simultaneously, as suggested by the presence of diverse cyclotides within a single plant, highlights their promise for integrated pest management approaches. innovate-ag.com.au

Development of Cyclotides as Molecular Probes and Research Tools

The exceptional stability and amenability to chemical manipulation make cyclotides valuable tools in chemical biology and research. nih.govcontractlaboratory.comacs.orgacs.orguq.edu.au They serve as robust scaffolds for probing various biological processes and interactions. nih.govxiahepublishing.comacs.orguq.edu.aunih.gov

Key areas where cyclotides are utilized as molecular probes include:

Probing Membrane Interactions: Many biological activities of cyclotides involve interactions with biological membranes. nih.govacs.orguq.edu.au Native and mutated cyclotides have been used to study the molecular basis of these interactions, identifying residues important for activity and revealing how some cyclotides can penetrate cells. acs.orguq.edu.au

Investigating Biosynthetic Pathways: Cyclotides are ribosomally synthesized as precursor proteins. nih.govacs.org Synthetic cyclotide precursors have been employed to probe the mechanisms of their biosynthesis and cyclization. acs.orguq.edu.au

Studying Protease Specificity and Function: Cyclotides are highly resistant to proteolytic degradation, making them suitable scaffolds for targeting specific proteases. nih.govacs.orguq.edu.au They can be used to block protease activity to understand their biological roles or as labeled probes for detecting proteases in various samples. acs.orguq.edu.au

Exploring Receptor Binding and Specificity: Cyclotides can be engineered to display desired peptide sequences, allowing them to be used as probes for studying receptor binding and specificity. nih.govacs.orguq.edu.au This application also points towards their potential as drug leads. nih.govacs.org

The ability to synthesize modified cyclotides through methods like solid-phase peptide synthesis (SPPS) and to couple them with chemical dyes or labels further enhances their utility as research tools. nih.govacs.orgacs.orguq.edu.au Their size, falling between small molecules and protein biologics, allows them to probe biological targets in unique ways. nih.govacs.org

Biotechnological Production and Fermentation Strategies

To facilitate the wider application of cyclotides, efficient and scalable production methods are crucial. While natural extraction from plants is a source, in vitro production technologies are being explored to overcome limitations related to sustainability and yield variability. researchgate.net

Several biotechnological approaches have been developed for cyclotide production:

Solid-Phase Peptide Synthesis (SPPS): Due to their relatively small size (around 30 amino acids), cyclotides are amenable to SPPS. nih.govcontractlaboratory.commdpi.com This method is widely used for producing cyclotides and their analogues for research purposes and allows for the incorporation of modified residues. nih.govnih.govacs.orgmdpi.com

Recombinant Expression: Efforts have been made to express cyclotides recombinantly in host systems like E. coli using modified intein-based systems. nih.govmdpi.com While yields have historically been low, this approach is attractive for potential scale-up compared to the higher costs associated with SPPS for large-scale production. nih.gov

Plant Cell Cultures: Significant progress has been made in using plant cell culture methods for producing native cyclotides. researchgate.netmdpi.comuq.edu.au Plant cell fermentation systems have demonstrated promising yields of native cyclotides in cultured cells from species like Oldenlandia affinis. mdpi.comuq.edu.au This approach offers a potentially safe and commercially applicable alternative for producing biopharmaceutical peptides. researchgate.net Strategies involving elicitors and cell immobilization have been investigated to boost cyclotide production in plant cell suspensions. uq.edu.au

Chemo-enzymatic Approaches: This method combines SPPS to create a linear cyclotide precursor, which is then cyclized in an enzyme-catalyzed reaction. nih.govmdpi.com This approach shows promise as another way to synthesize cyclotides. nih.gov

These biotechnological strategies are essential for providing a sustainable and controlled supply of cyclotides for various applications, including their use as scaffolds for grafting bioactive peptides. nih.gov

Environmental and Ecological Roles of Plant Cyclotides

The primary ecological role of cyclotides in plants is widely believed to be host defense against pests and pathogens. nih.govresearchgate.netnih.govdiva-portal.org Their presence in various plant tissues, including leaves, flowers, stems, and roots, and the expression of multiple different cyclotides within a single plant, support this defensive function. nih.gov

Cyclotides exhibit potent insecticidal activity, which is considered their most extensively studied defense-related role. nih.gov They are also known to have molluscicidal and nematocidal activities. nih.govresearchgate.netxiahepublishing.com The structural stability of cyclotides contributes to their effectiveness as defense agents in the plant environment.

However, the environmental and ecological effects of cyclotides, particularly when used in agricultural applications, remain a consideration. As potent antibacterial peptides, their toxicity against non-target organisms, such as soil bacteria, has been investigated. acs.orgnih.gov Studies have shown considerable toxicity of cyclotides like kalata B1, kalata B2, and cycloviolacin O2 against soil bacteria, with varying potency against Gram-positive and Gram-negative strains. acs.orgnih.gov Understanding these potential impacts is crucial for the responsible deployment of cyclotide-based technologies in agriculture.

The diversity of cyclotide sequences found within and between plant species suggests their importance in ecological interactions and their role in providing a combinatorial library for plant defense. nih.govdiva-portal.org

Future Perspectives in Cyclotide Research and Bio-inspired Peptide Science

The field of cyclotide research continues to evolve, with exciting future perspectives in both fundamental understanding and practical applications, particularly within the broader scope of bio-inspired peptide science.

One major area of future focus is the continued exploration of the vast diversity of cyclotides in nature. With estimates suggesting the existence of tens of thousands of novel cyclotides yet to be discovered across various plant families, there is immense potential to uncover new structures and bioactivities. nih.gov Databases like CyBase are valuable resources for facilitating this discovery process. nih.govnih.gov

The potential of cyclotides as frameworks for the design of novel peptide-based therapeutics remains a significant area of research. uq.edu.aunih.govcontractlaboratory.comxiahepublishing.comnih.govtandfonline.com Their exceptional stability, ability to cross cell membranes, and tolerance to sequence variations make them attractive scaffolds for grafting bioactive peptide sequences. xiahepublishing.comnih.gov This "grafting" approach allows for the creation of chimeric molecules with enhanced stability and desired biological functions, such as targeting specific receptors or inhibiting enzymes. nih.govtandfonline.com

Furthermore, cyclotides are inspiring the development of bio-inspired peptide materials with potential applications beyond traditional therapeutics and agriculture. The unique structural features and stability of cyclotides can inform the design of novel peptides for applications in fields like bionanotechnology and bioelectronics, such as sensors and drug delivery systems. contractlaboratory.comresearchgate.net

Future research will likely delve deeper into the complex biosynthesis of cyclotides, aiming to optimize production yields and enable the engineering of cyclotide pathways for tailored production of desired variants. nih.govuq.edu.au Understanding the precise mechanisms of action of different cyclotides at the molecular level will also be crucial for their rational design and application.

The exploration of cyclotides represents a dynamic intersection of chemistry, biology, and biotechnology, holding significant promise for addressing challenges in agriculture, medicine, and materials science through the power of naturally inspired peptides.

Q & A

Basic Research Questions

Q. How can researchers design statistically robust experiments for Hyfl E to minimize sampling bias?

  • Methodological Answer :

  • Use stratified random sampling to ensure representative subsets of heterogeneous materials.
  • Document pre-sampling treatments (e.g., drying, impurity removal) and validate their impact on analytical quality .
  • Implement a data management plan (DMP) to track sampling protocols, instrumentation, and incremental selection criteria .
    • Example Table :
Sampling ParameterRecommended PracticePurpose
Increment SelectionSystematic grid-based collectionReduces spatial bias
Sample SizeCalculated via power analysisEnsures statistical significance
SubsamplingConing and quartering for particulatesHomogenizes material

Q. What are the best practices for ensuring data accuracy and reproducibility in this compound studies?

  • Methodological Answer :

  • Adhere to standardized protocols for analytical methods (e.g., chromatography, spectroscopy) and report instrument calibration details .
  • Cross-validate results using orthogonal techniques (e.g., NMR + mass spectrometry) to confirm compound identity .
  • Include raw data tables in appendices and processed data in the main text for transparency .

Advanced Research Questions

Q. How should researchers address contradictions in this compound experimental data across studies?

  • Methodological Answer :

  • Conduct meta-analyses to identify confounding variables (e.g., temperature, solvent purity) .
  • Apply error propagation models to quantify uncertainty in measurements and reconcile discrepancies .
  • Use machine learning (e.g., convolutional neural networks) to detect patterns in high-dimensional datasets .
    • Example Table :
Discrepancy SourceResolution StrategyReference
Analytical VariabilityBland-Altman plots
Sampling HeterogeneityHierarchical clustering
Instrument Calibration DriftTime-series normalization

Q. What methodologies are effective for integrating multi-modal data (e.g., structural, kinetic) in this compound research?

  • Methodological Answer :

  • Use graph transformer networks (GTNs) to synthesize data from disparate sources (e.g., spectroscopic, thermodynamic) into a unified model .
  • Apply gradient-based learning to optimize decision surfaces for classifying this compound’s behavior under varying conditions .
  • Validate models via cross-study replication and publish code/data in repositories for peer verification .

Methodological Guidelines

Q. How can researchers optimize literature reviews for this compound to identify knowledge gaps?

  • Methodological Answer :

  • Use NLP tools (e.g., BERT-based models) to extract context-aware insights from large corpora of academic papers .
  • Map research trends via keyword co-occurrence networks and highlight understudied areas (e.g., this compound’s photostability) .
  • Maintain a citation trail to ensure traceability and avoid redundant hypotheses .

Q. What ethical and reporting standards apply to this compound studies involving human subjects?

  • Methodological Answer :

  • Submit detailed protocols to institutional review boards (IRBs), including participant selection criteria and informed consent forms .
  • Report adverse events (e.g., toxicity) in alignment with ICH guidelines, ensuring data matches source records .
  • Publish questionnaires and interview guides in appendices to support reproducibility .

Data Presentation and Reporting

Q. How should researchers present this compound data to meet academic and regulatory standards?

  • Methodological Answer :

  • Use tables to summarize critical quality attributes (CQAs) and statistical metrics (e.g., sFE, IHL factors) .
  • Follow Beilstein Journal guidelines: limit main text to five key compounds, with extended data in supplementary files .
  • Include error margins and confidence intervals in graphs to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.